molecular formula C13H20ClNO2 B1480774 (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride CAS No. 2098099-91-1

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride

Cat. No.: B1480774
CAS No.: 2098099-91-1
M. Wt: 257.75 g/mol
InChI Key: RZMCJFUTAHNIOU-OEEJBDNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11;/h1-5,12-13,15-16H,6-10H2;1H/t12-,13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMCJFUTAHNIOU-OEEJBDNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. Research has focused on its pharmacological properties, particularly in relation to neuroprotection, enzyme inhibition, and its effects on various diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with benzyl and hydroxymethyl groups. Its molecular formula is C13H19ClN2O2, and it possesses a molecular weight of approximately 270.76 g/mol. The structure can be represented as follows:

Molecular Structure C1C2C3C4C5\text{Molecular Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress, potentially through the modulation of apoptotic pathways.

Antineurodegenerative Effects

Recent studies have demonstrated that this compound significantly improves cognitive function in animal models. For instance:

  • Case Study : In a study involving scopolamine-induced memory impairment in rats, administration of this compound led to improved performance in maze tests, indicating enhanced memory retention and cognitive function .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress that contributes to neurodegeneration:

  • Research Findings : In vitro assays have shown that this compound reduces reactive oxygen species (ROS) levels in neuronal cell cultures .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains:

  • Biological Assays : Tests against various human pathogens revealed that the compound demonstrates moderate antibacterial activity .

Summary of Research Findings

StudyFindings
Significant inhibition of AChE and BuChE; neuroprotective effects in vivo.
Moderate antibacterial activity against selected strains.
Potential for cognitive enhancement in animal models; antioxidant properties observed.

Preparation Methods

Reduction of (3S,4S)-1-Benzyl-3,4-pyrrolidindiol Precursors

One documented approach involves the reduction of a pyrrolidinediol precursor using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):

  • The starting compound, (3S,4S)-1-Benzyl-3,4-pyrrolidindiol, is dissolved in THF.
  • Lithium aluminum hydride is added portionwise under ice cooling to control the reaction exotherm.
  • The mixture is stirred at room temperature for 1 hour, then refluxed overnight to ensure complete reduction.
  • Quenching is done carefully with water, sodium hydroxide solution, and additional water under ice cooling to neutralize excess hydride.
  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
  • The residue is recrystallized from ethyl acetate to yield the desired compound.

This method provides a yield of approximately 35% for the target compound.

Protection and Functionalization Steps

  • Protection of hydroxyl groups may be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of 1H-imidazole in N,N-dimethylformamide (DMF) at room temperature.
  • The reaction mixture is stirred overnight, then worked up by extraction and silica gel chromatography to isolate silyl-protected intermediates.
  • This step facilitates selective transformations on the molecule without affecting the protected hydroxyl groups.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reduction LiAlH4 in THF 0–20 °C, then reflux 1 hour + overnight 35 Careful quenching required
Protection of hydroxyl groups TBDMS-Cl, 1H-imidazole in DMF 20 °C (room temp) Overnight 35 Silica gel chromatography used
Recrystallization Ethyl acetate Ambient Until crystallized - Purification step

Additional Notes from Patent Literature

  • Although no direct patent describes the exact preparation of this compound, related synthetic methodologies for pyrrolidine diols involve transformations of tetrahydrofuran diols or pyrrolidine intermediates through sulfonate intermediates or other functional group interconversions.
  • These processes underscore the importance of stereochemical control and selective functional group manipulation in the synthesis of such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.